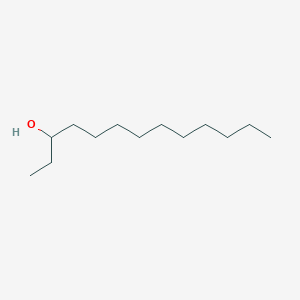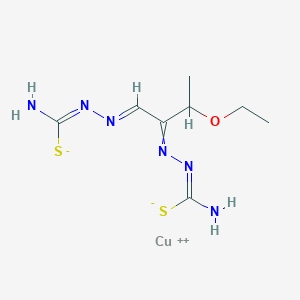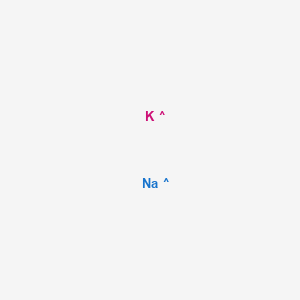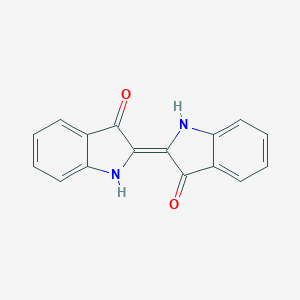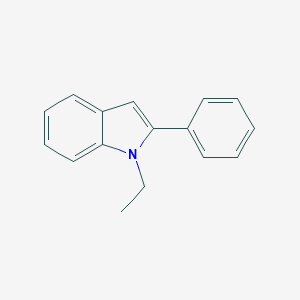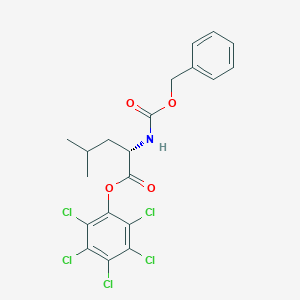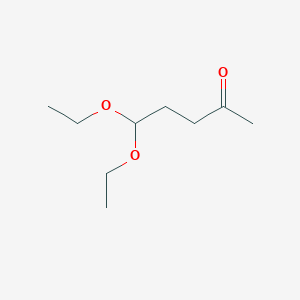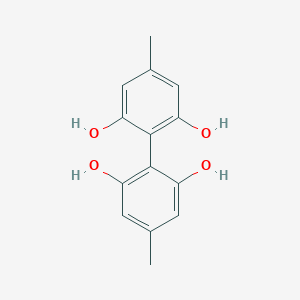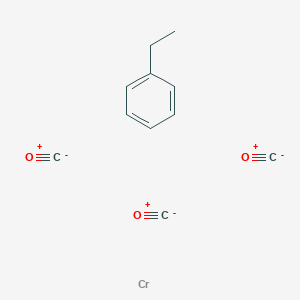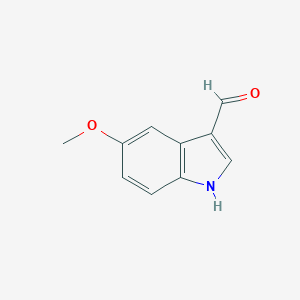
5-Methoxy-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-Methoxy-1H-indole-3-carbaldehyde is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of indole derivatives. Indoles are a crucial scaffold in medicinal chemistry, materials science, and natural product synthesis due to their broad range of biological activities and functional properties.
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methoxy-1H-indole-3-carbaldehyde, often involves nucleophilic substitution reactions. These methods provide access to various substituted indole compounds, demonstrating the versatility of indole chemistry for generating structurally diverse molecules (Yamada et al., 2009).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography has revealed detailed insights into the geometric and electronic structures of indole derivatives. For instance, studies on similar compounds show how indole ring systems can influence molecular conformation and packing in the solid state through hydrogen bonding and π-π interactions (Ali et al., 2005).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo cycloisomerizations catalyzed by gold(I) to form complex heterocyclic structures, showcasing the reactivity of the indole moiety and its utility in organic synthesis (Kothandaraman et al., 2011).
Aplicaciones Científicas De Investigación
1. Multicomponent Reactions (MCRs) in Chemical Synthesis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
2. Synthesis of Biologically Active Structures
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
3. Preparation of Curcumin Derivatives
Indole-5-carboxaldehyde, a related compound, is used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
4. Stereoselective Synthesis of Dibenzylideneacetone Derivatives
Indole-5-carboxaldehyde, a related compound, is used as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives. These derivatives serve as β-amyloid imaging probes, which are crucial in the study of Alzheimer’s disease .
5. Structure-Based Drug Design of Aurora Kinase A Inhibitors
Indole-5-carboxaldehyde is also used in the structure-based drug design of aurora kinase A inhibitors. Aurora kinases are a family of enzymes that play a key role in the regulation of cell division. Inhibitors of these kinases are being investigated for their potential use in cancer therapy .
6. Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors
Indole-5-carboxaldehyde is used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors. These inhibitors are being studied for their potential use in the treatment of botulism .
7. Synthesis of Tryptophan Dioxygenase Inhibitors
5-Methoxyindole-3-carbaldehyde, a related compound, is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are potential anticancer immunomodulators .
8. Preparation of Inhibitor of the C-terminal Domain of RNA Polymerase II
5-Methoxyindole-3-carbaldehyde is also used in the preparation of an inhibitor of the C-terminal domain of RNA polymerase II .
9. Preparation of Imidazopyridines and Imidazobenzothiazoles
5-Methoxyindole-3-carbaldehyde is used in the preparation of imidazopyridines and imidazobenzothiazoles .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWARWGEOHQXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Record name | 5-methoxyindole-3-carboxaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147471 | |
| Record name | 5-Methoxy-indol-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indole-3-carbaldehyde | |
CAS RN |
10601-19-1 | |
| Record name | 5-Methoxyindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-indol-3-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10601-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-indol-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-INDOL-3-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63C50ZW2D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


